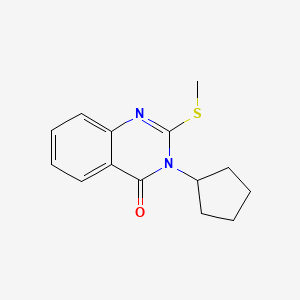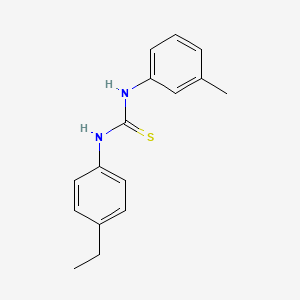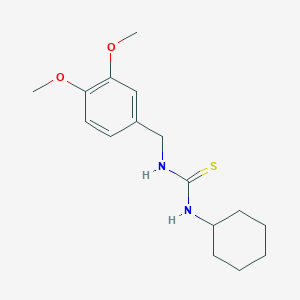
3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. It is a member of the quinazolinone family and has been found to have various biological activities, including anticancer, anti-inflammatory, and antifungal properties.
作用機序
The mechanism of action of 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with various molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. It has also been found to interact with the adenosine A3 receptor, which is involved in various physiological processes such as inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone can have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to inhibit the growth of fungi by disrupting the integrity of the fungal cell membrane.
実験室実験の利点と制限
One of the advantages of using 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments is its potential use in developing new drugs for cancer, inflammation, and fungal infections. Its diverse biological activities make it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are various future directions for research on 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and molecular targets. This can help to better understand its biological activities and potential use in drug development. Another direction is to explore its potential use in combination therapy with other drugs. This can help to enhance its therapeutic efficacy and minimize any potential side effects. Additionally, further studies can be conducted to optimize its synthesis method and improve its solubility in water.
合成法
The synthesis of 3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone has been reported in various studies. One common method involves the reaction of 2-chloro-3-cyclopentylquinazolin-4(1H)-one with sodium methylthiolate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
3-cyclopentyl-2-(methylthio)-4(3H)-quinazolinone has been extensively studied for its potential use in medicinal chemistry. It has been found to have various biological activities, including anticancer, anti-inflammatory, and antifungal properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have antifungal properties by inhibiting the growth of fungi such as Candida albicans.
特性
IUPAC Name |
3-cyclopentyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-18-14-15-12-9-5-4-8-11(12)13(17)16(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEJMGNUAXOFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-2-(methylsulfanyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)


![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)